molecular formula C8H9ClO3 B101995 4-Chloro-2,6-bis(hydroxymethyl)phenol CAS No. 17026-49-2

4-Chloro-2,6-bis(hydroxymethyl)phenol

Cat. No.: B101995
CAS No.: 17026-49-2
M. Wt: 188.61 g/mol
InChI Key: OGMITUYZIACKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-bis(hydroxymethyl)phenol is a phenolic compound characterized by the presence of chlorine substitution at the para-position of the hydroxymethyl group. It is a colorless, crystalline solid with a molecular weight of 212.54 g/mol and a melting point of 122-124°C . This compound is significant due to its versatile applications in various fields, including pharmaceuticals, dyes, and other chemical industries.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-bis(hydroxymethyl)phenol is the synthesis of Ochratoxin A , a toxic metabolite produced by Aspergillus ochraceus . This compound serves as an intermediate in the synthesis process .

Biochemical Pathways

This compound is involved in the biochemical pathway leading to the production of Ochratoxin A . Ochratoxins are toxic metabolites produced by Aspergillus ochraceus, a type of fungus

Result of Action

The primary result of the action of this compound is the production of Ochratoxin A . Ochratoxin A is a toxic metabolite known to be a contaminant in the environment and food .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol typically involves the chlorination of 2,6-bis(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the para-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction parameters are crucial to achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced phenolic derivatives, and substituted phenols, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-bis(hydroxymethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both hydroxymethyl and chlorine groups allows for versatile chemical modifications and applications.

Properties

IUPAC Name

4-chloro-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMITUYZIACKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066149
Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17026-49-2
Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17026-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017026492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-m-xylene-2,α,α'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960CWM3IE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition used in the dip of the present invention is made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachlorophenol in water containing sodium hydroxide. The precipitated sodium salt is filtered off, washed, dissolved in hot water acidified with acetic acid, cooled, filtered and washed until free of acid. The resulting intermediate product can then be recrystallized from alcohol to obtain the 2,6-bis hydroxy methyl -4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis (dihydroxy phenyl methyl)chlorophenol composition. The final product may be treated to remove unused starting materials and by-products. However, it or the intermediate product should be washed or treated as much as practical to remove all or essentially all of the alkali metal ions or salts. The product as produced is substantially heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition having an average molecular weight of up to about 800 and a melting point of up to about 240°C. It is added to or mixed with the latex of the rubbery vinyl pyridine copolymer in the form of a solution 5 to 30% solids in water containing NH3 sufficient to render the solution alkaline, usually about 0.5 to 7.5%. More information on how to prepare the heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition is shown by Mather, "Development of a Polyester-Rubber Adhesive," British Polymer Journal, Volume 3, March, 1971, pages 58 to 62 and U.S. Pat. No. 3,660,202. The chlorophenolic composition is heat reactable so that it can react with itself, the rubber and possibly also the cord.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Potassium hydroxide (84.82 g, 1.30 mole) was dissolved in H2O (200 mL) in a two liter 3-neck round bottom flask fitted with thermocouple, mechanical stirrer, and stopper. With stirring, 4-chlorophenol (128.56 g, 1.0 mole) was added with cooling (ice bath) resulting in the temperature rising to 26° C. Formalin (230 mL of 37% aqueous solution, 2.83 mole) was added portion-wise maintaining the temperature below 25° C. The reaction was warmed to 35° C. for 48 hours. To this solution was added aqueous acetic acid (80.0 mL, 84.1 g, 1.40 mole in 800 mL H2O) causing the solution to become turbid. Vacuum filtration of the suspension yielded a tan solid. The solid was stirred with acetone (100 mL) and the insoluble product collected by vacuum filtration. The solution was diluted with hexanes yielding several crops of the diol as fine tan needles (35.0 g, 19%). mp 160.6–163.3° C. 1H NMR (acetone-d6, NaOD, D2O/300 MHz) 6.69 (s, 2H), 4.48 (s, 4H), 7.88 (d, 1H, J=2.6 Hz), 7.75 (d, 1H, J=2.6 Hz), 6.08 (q, 1H, J=6.9 Hz). ESLRMS m/z 206 (M+NH4+). ESHRMS m/z 187.0131 (M−H, Calc'd 187.0162).
Quantity
84.82 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
128.56 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

An aqueous alkaline dispersion useful as a polyester tire cord dip, the solids of the dispersion consisting essentially of a major amount by weight of a rubbery vinyl pyridine copolymer and an minor amount by weight of a heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachloro phenol to provide 2,6-dimethylol-4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis(dihydroxy phenylmethyl) chlorophenol composition.
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-2,6-bis(hydroxymethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-bis(hydroxymethyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,6-bis(hydroxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,6-bis(hydroxymethyl)phenol
Reactant of Route 5
4-Chloro-2,6-bis(hydroxymethyl)phenol
Reactant of Route 6
4-Chloro-2,6-bis(hydroxymethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.